molecular formula C8H14O4 B1202567 1,4-Diacetoxybutane CAS No. 628-67-1

1,4-Diacetoxybutane

Cat. No.: B1202567
CAS No.: 628-67-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4-Diacetoxybutane is a chemical compound with the molecular formula C8H14O4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . .

Biochemical Pathways

It is known to be a metabolite , suggesting that it participates in metabolic processes

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier

Result of Action

As a metabolite , it likely participates in various biochemical reactions, but the specific outcomes of these reactions are not well-documented

Biochemical Analysis

Biochemical Properties

1,4-Diacetoxybutane plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes and proteins, facilitating biochemical processes. One of the primary interactions is with butane-1,4-diol, its functional parent . The compound’s role as a metabolite indicates its involvement in metabolic pathways, where it undergoes chemical transformations to support cellular functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a metabolite, participating in metabolic reactions that are crucial for cell function . The compound’s interactions with cellular components can lead to changes in gene expression and modulation of signaling pathways, impacting overall cellular health and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo chemical transformations allows it to participate in various metabolic pathways, influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical activities, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular functions changes significantly with increasing dosage . Understanding these dosage effects is crucial for determining safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as a metabolite means it undergoes chemical transformations that are essential for maintaining metabolic flux and regulating metabolite levels . These pathways are critical for supporting cellular functions and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s biochemical effects and optimizing its use in laboratory settings.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its role in biochemical reactions

Properties

IUPAC Name

4-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-67-1
Record name Butylene glycol diacetate
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butylene glycol diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

The process for preparing tetrahydrofuran according to claim 1, wherein 1,4-butanediol is prepared by hydrogenating 1,4-diacetoxybutene, which is produced by the acetoxylation of butadiene, into 1,4-diacetoxybutane and hydrolyzing said 1,4-diacetoxybutane as the hydrogenated products in the presence of a solid acid catalyst and distilling hydrolyzates thus obtained.
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Synthesis routes and methods III

Procedure details

A 100-mL flask is charged with 1000 mol. wt. PTMEG (5.0 g), acetic anhydride (32 g), and zinc chloride (1.0 g). The mixture is refluxed for 4 h at 140° C. Tetramethylene glycol diacetate is obtained in 31% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 1,4-diacetoxybutane in the context of renewable resources?

A1: this compound serves as a valuable precursor for synthesizing 1,4-butanediol, a crucial monomer in producing various polymers. Importantly, this compound can be derived from renewable resources like furan, highlighting its potential in sustainable chemical production [].

Q2: What are the common byproducts observed during the synthesis of 1,4-bromobutyl acetate from 1,4-butanediol, and how can their formation be minimized?

A2: The synthesis of 1,4-bromobutyl acetate from 1,4-butanediol often yields byproducts like 1,4-dibromobutane, 4-bromo-1-butanol, tetrahydrofuran, and This compound []. Adding a slight excess of acetic anhydride during the reaction effectively minimizes the formation of these byproducts [].

Q3: Can you describe an efficient and environmentally friendly method for producing this compound from cyclic ethers?

A3: Yes, a recent study highlighted the use of sulfamic acid as a cost-effective and green catalyst for the acetolysis of cyclic ethers, including tetrahydrofuran (THF), to produce this compound []. This method presents a more sustainable alternative to conventional acidic catalysts.

Q4: How can this compound be utilized to obtain 1,4-butanediol in high yield, and what role does methanol play in this process?

A4: this compound can be converted into 1,4-butanediol through a countercurrent catalytic process involving methanolysis []. In this process, methanol reacts with this compound, effectively exchanging the acetate groups and yielding 1,4-butanediol and methyl acetate []. This method allows for a quantitative yield of 1,4-butanediol while minimizing methanol usage [].

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